molecular formula C23H18N2O4S B281310 N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE

Cat. No.: B281310
M. Wt: 418.5 g/mol
InChI Key: GTFZYECFHWDORG-QQTULTPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core, a methoxyphenyl group, and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then undergo further reactions, such as cyclization and sulfonation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
  • **N-(2-methoxyphenyl)-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Uniqueness

N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the methoxyphenyl group and the naphthalene core differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H18N2O4S/c1-29-22-14-8-7-13-19(22)24-21-15-20(17-11-5-6-12-18(17)23(21)26)25-30(27,28)16-9-3-2-4-10-16/h2-15,24H,1H3/b25-20-

InChI Key

GTFZYECFHWDORG-QQTULTPQSA-N

SMILES

COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Isomeric SMILES

COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

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